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Compound of Interest

Compound Name: Water-phenol-water

Cat. No.: B15414810 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol for the extraction of high-molecular-weight genomic

DNA from cultured mammalian cells using the phenol-chloroform method. This organic

extraction technique is a robust and cost-effective method for obtaining high-purity DNA

suitable for various downstream applications, including PCR, sequencing, and cloning.

Introduction
Phenol-chloroform extraction is a classic and widely used method for purifying DNA from

cellular components. The principle of this technique lies in the differential solubility of molecules

in organic and aqueous solutions.[1][2] During the extraction, phenol denatures proteins, which

are then separated into the organic phase along with lipids, while the aqueous phase retains

the nucleic acids.[1][2][3] Chloroform is added to increase the density of the organic phase and

to remove residual phenol from the aqueous phase.[1][4] Isoamyl alcohol is often included in

the mixture to prevent foaming.[4] Subsequent precipitation with ethanol or isopropanol in the

presence of salts concentrates the DNA.

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. All solutions

should be prepared with nuclease-free water.
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Reagent/Material Specifications

Cultured Cells Mammalian cell line of interest

Phosphate-Buffered Saline (PBS) 1X, sterile

Lysis Buffer
10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM

EDTA, 0.5% SDS

Proteinase K 20 mg/mL solution

RNase A 10 mg/mL solution

Phenol:Chloroform:Isoamyl Alcohol 25:24:1 ratio, buffered to pH 8.0

Chloroform:Isoamyl Alcohol 24:1 ratio

Sodium Acetate 3 M solution, pH 5.2

Ethanol 100% (absolute) and 70%, ice-cold

TE Buffer 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Microcentrifuge Tubes 1.5 mL and 2.0 mL, nuclease-free

Pipettes and Pipette Tips Nuclease-free

Centrifuge Refrigerated microcentrifuge

Incubator or Water Bath Capable of maintaining 37°C and 50-65°C

Vortex Mixer

Experimental Protocol
This protocol is optimized for a starting cell pellet of approximately 1-5 million cells. Adjust

volumes accordingly for different cell numbers.

Cell Harvesting and Lysis
Harvest Cells: For adherent cells, wash with PBS, then detach using trypsin or a cell scraper.

For suspension cells, directly pellet the cells. Centrifuge the cell suspension at 500 x g for 5

minutes to pellet the cells.
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Wash Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS.

Centrifuge again at 500 x g for 5 minutes. Discard the supernatant.

Cell Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer. Add 2.5 µL of RNase A (10

mg/mL) and incubate at 37°C for 30-60 minutes to degrade RNA.[5]

Protein Digestion: Add 10 µL of Proteinase K (20 mg/mL) to the lysate. Mix gently by

inverting the tube and incubate at 50-55°C for 1-3 hours, or overnight, until the solution is

clear.[3][5]

Phenol-Chloroform Extraction
First Extraction: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol

(25:24:1) to the cell lysate.[3][6]

Mixing: Vortex the mixture for 1 minute to create an emulsion.[6]

Phase Separation: Centrifuge at 12,000 - 16,000 x g for 5-10 minutes at room temperature.

[3][5][6] This will separate the mixture into three phases: a lower organic phase (phenol), a

middle interface containing denatured proteins, and an upper aqueous phase containing the

DNA.[7][1][2]

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean

microcentrifuge tube. Be cautious not to disturb the interface or carry over any of the organic

phase.[3][6]

Second Extraction (Optional but Recommended): Repeat steps 2.1-2.4 to increase the purity

of the DNA.

Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected

aqueous phase. This step removes any residual phenol.[5]

Mixing and Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 - 16,000 x g for 5

minutes.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean

microcentrifuge tube.
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DNA Precipitation and Wash
Precipitation: Add 1/10th volume of 3 M sodium acetate (e.g., 50 µL for 500 µL of aqueous

phase) to neutralize the negative charges on the DNA backbone.[8] Add 2-2.5 volumes of

ice-cold 100% ethanol (e.g., 1-1.25 mL).

DNA Precipitation: Mix gently by inverting the tube until a stringy white DNA precipitate

becomes visible.[8] Incubate at -20°C for at least 1 hour to overnight to enhance

precipitation.[3][6]

Pellet DNA: Centrifuge at 12,000 - 16,000 x g for 10-30 minutes at 4°C.[3][6] A small white

pellet of DNA should be visible at the bottom of the tube.

Wash Pellet: Carefully decant the supernatant without disturbing the DNA pellet. Add 500 µL

- 1 mL of ice-cold 70% ethanol to wash the pellet and remove excess salts.[3][6]

Centrifuge: Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.

Dry Pellet: Carefully decant the ethanol. Briefly spin the tube again and remove any

remaining ethanol with a pipette. Air-dry the pellet for 5-15 minutes at room temperature. Do

not over-dry the pellet, as it can be difficult to redissolve.

DNA Resuspension and Storage
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water

by gently pipetting up and down.[3]

Solubilization: Incubate at 55-65°C for 10-15 minutes to aid in resuspension.

Storage: Store the purified DNA at 4°C for short-term use or at -20°C or -80°C for long-term

storage.

Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters of the protocol.
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Step Parameter Value

Cell Harvesting Centrifugation Speed 500 x g

Centrifugation Time 5 minutes

Cell Lysis Lysis Buffer Volume 500 µL

RNase A Incubation 37°C for 30-60 minutes

Proteinase K Incubation
50-55°C for 1-3 hours (or

overnight)

Phenol-Chloroform Extraction
Phenol:Chloroform:Isoamyl

Alcohol Volume

Equal to lysate volume (e.g.,

500 µL)

Centrifugation Speed 12,000 - 16,000 x g

Centrifugation Time 5-10 minutes

DNA Precipitation Sodium Acetate (3M) Volume
1/10th of aqueous phase

volume

Ethanol (100%) Volume
2-2.5 times the aqueous phase

volume

Incubation Temperature -20°C

Incubation Time ≥ 1 hour to overnight

Centrifugation Speed 12,000 - 16,000 x g

Centrifugation Time 10-30 minutes

DNA Wash Ethanol (70%) Volume 500 µL - 1 mL

Centrifugation Speed 12,000 - 16,000 x g

Centrifugation Time 5 minutes

DNA Resuspension TE Buffer/Water Volume 50-100 µL

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15414810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cultured Cells

1. Cell Harvesting
(500 x g, 5 min)

2. Cell Lysis
(Lysis Buffer, RNase A, Proteinase K)

3. Phenol:Chloroform Extraction
(Vortex, 12,000 x g, 5-10 min)

4. Transfer Aqueous Phase

5. Chloroform Wash
(Vortex, 12,000 x g, 5 min)

6. Transfer Aqueous Phase

7. DNA Precipitation
(NaOAc, Cold 100% EtOH, -20°C)

8. Pellet DNA
(12,000 x g, 10-30 min, 4°C)

9. Wash Pellet
(70% EtOH)

10. Air Dry Pellet

11. Resuspend DNA
(TE Buffer or H₂O)

End: Purified Genomic DNA
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Caption: Workflow of genomic DNA extraction from cultured cells using the phenol-chloroform

method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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